molecular formula C22H30O2 B195081 3beta-Hydroxydesogestrel CAS No. 70805-85-5

3beta-Hydroxydesogestrel

Cat. No.: B195081
CAS No.: 70805-85-5
M. Wt: 326.5 g/mol
InChI Key: ZMLDTNLDYRJTAZ-GDLCRWSOSA-N
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Description

3beta-Hydroxydesogestrel is a metabolite of desogestrel, a synthetic progestin used in hormonal contraceptives. It is a steroidal compound with the chemical formula C22H30O2 and a molecular weight of 326.47 g/mol . This compound is known for its role in the metabolism of desogestrel, contributing to its pharmacological effects.

Biochemical Analysis

Biochemical Properties

3beta-Hydroxydesogestrel interacts with various enzymes, proteins, and other biomolecules. It is primarily involved in the synthesis of all classes of steroid hormones by catalyzing the 3β-OH dehydrogenation/Δ4–5 isomerization of steroid hormone precursor molecules . This interaction is crucial for the formation of active steroid hormones, including progesterone and androstenedione .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been linked to depression in males, where it was found that gut microbes expressing 3β-Hydroxysteroid dehydrogenase (3β-HSD) could degrade testosterone, leading to decreased testosterone levels and depression-like behaviors .

Molecular Mechanism

At the molecular level, 3beta-Hydroxysteroid dehydrogenase (3β-HSD) isoenzymes are responsible for the oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids, thus catalyzing an essential step in the formation of all classes of active steroid hormones . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, gavaging rats with 3β-HSD-producing bacteria led to decreased testosterone levels and depression-like behaviors . This suggests that the product’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including C21-steroid hormone metabolism and androgen and estrogen metabolism . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that 3β-HSD isoenzymes, which are involved in the metabolism of this compound, are present in various steroid-producing tissues, including the adrenal gland, ovary, and testis .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. The 3β-HSD isoenzymes, which metabolize this compound, are located in both the mitochondria and the endoplasmic reticulum . This suggests that this compound may also be found in these subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Hydroxydesogestrel typically involves the hydroxylation of desogestrel. This process can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, advanced catalysts, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3beta-Hydroxydesogestrel undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3beta-Hydroxydesogestrel has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 3beta position, which influences its metabolic stability and receptor binding affinity. This distinct structural feature differentiates it from other progestins and contributes to its specific pharmacological profile .

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDTNLDYRJTAZ-GDLCRWSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221070
Record name 3beta-Hydroxydesogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70805-85-5
Record name 3beta-Hydroxydesogestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070805855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3beta-Hydroxydesogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.-HYDROXYDESOGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G08T10WRV0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3β-Hydroxydesogestrel in the metabolism of Desogestrel?

A1: 3β-Hydroxydesogestrel is a minor metabolite in the bioactivation pathway of the contraceptive steroid Desogestrel []. The primary metabolic pathway involves the formation of 3α-Hydroxydesogestrel, primarily facilitated by the enzymes CYP2C9 and potentially CYP2C19 []. While 3β-Hydroxydesogestrel is produced in smaller amounts compared to 3α-Hydroxydesogestrel, both metabolites ultimately convert to the active metabolite, 3-ketodesogestrel [].

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